
PC-046
概要
説明
PC-046は、強力な抗がん特性で知られるジアリールオキサゾール系化合物です。 ヒト膵臓がんにおいて過剰発現しているチロシン受容体キナーゼB、インターロイキン-1受容体関連キナーゼ-4、プロトオンコジーンPim-1などのいくつかのタンパク質キナーゼを阻害します 。 This compoundは、細胞周期をS期で阻止し、細胞のアポトーシスと壊死を誘導します 。 さまざまな腫瘍タイプで有効性が示されており、がん治療の有望な候補となっています .
準備方法
化学反応の分析
PC-046は、主にタンパク質キナーゼとの相互作用を含むさまざまな化学反応を起こします。 チューブリン重合を阻害することが知られており、中期での細胞周期停止につながります 。 これらの反応からの化合物の主な生成物には、アポトーシス細胞と壊死細胞が含まれます 。 これらの反応で使用される一般的な試薬と条件には、溶解のためのDMSOと、in vitro研究のための特定の阻害剤が含まれます .
科学研究への応用
This compoundは、化学、生物学、医学、産業の分野で特に幅広い科学研究への応用があります。 化学では、タンパク質キナーゼの阻害とチューブリン重合の研究に使用されます 。 生物学では、細胞周期制御とアポトーシスを理解するためのツールとして機能します 。 医学では、this compoundは膵臓がん、血液がん、前立腺がんを含むさまざまながんの治療の可能性について調査されています 。 高い経口バイオアベイラビリティと急性骨髄毒性の欠如により、さらなる研究に貴重な化合物となっています .
科学的研究の応用
In Vitro Studies
PC-046 has been tested against various human cancer cell lines, demonstrating potent growth inhibition. A summary of cytotoxicity results is presented below:
Cell Line | Tumor Type | IC50 (nM) |
---|---|---|
HCT116 DPC4 (-/-) | Colon Cancer | 5.0 |
BxPC3 | Pancreatic Cancer | 7.5 - 130 |
MV-4-11 | Acute Myeloid Leukemia | 10.0 |
DU-145 | Prostate Cancer | 15.0 |
These results indicate that this compound is particularly effective against DPC4-deficient tumors, showcasing its potential as a targeted therapy .
In Vivo Studies
In vivo efficacy has been evaluated using SCID mice models with human tumor xenografts:
- Tumor Models : Efficacy was observed in models of:
- MV-4-11 acute myeloid leukemia
- MM.1S multiple myeloma
- DU-145 prostate cancer
Pharmacokinetic studies revealed that this compound has an oral bioavailability of approximately 71% , with effective distribution to plasma and bone marrow without causing myelosuppression .
Case Studies
Several case studies have illustrated the application of this compound in clinical settings:
- Pancreatic Cancer Treatment : A study involving pancreatic cancer cell lines demonstrated that this compound effectively induced apoptosis and arrested cells at the G2/M phase, suggesting its potential for treating resistant pancreatic tumors .
- Hematological Malignancies : In models of acute myeloid leukemia and multiple myeloma, this compound exhibited significant tumor growth inhibition, supporting its development as a treatment option for hematological cancers .
- Prostate Cancer : Efficacy in DU-145 xenografts suggests that this compound could be beneficial for prostate cancer patients, especially those with specific genetic backgrounds related to DPC4 status .
作用機序
PC-046の作用機序は、細胞分裂に不可欠なタンパク質であるチューブリンへの結合に関与しています 。 チューブリン重合を阻害することにより、this compoundは中期での細胞周期停止を引き起こし、アポトーシスと壊死につながります 。 この化合物も、チロシン受容体キナーゼB、インターロイキン-1受容体関連キナーゼ-4、プロトオンコジーンPim-1などのいくつかのがん関連キナーゼを阻害します 。 これらの分子標的と経路は、化合物の抗がん効果に不可欠です .
類似化合物の比較
This compoundは、合成の容易さ、多剤耐性交差耐性の欠如、良好な経口バイオアベイラビリティ、急性骨髄毒性の欠如により、チューブリン結合剤の中でユニークです 。 類似の化合物には、ビンクリスチンとビンブラスチンがあり、これらもチューブリンを標的とするが、異なる薬物動態プロファイルと副作用を持っています 。 NCI-60細胞株パネルにおけるCOMPAREアルゴリズムは、this compoundがこれらの既知のチューブリン不安定化剤と密接に相関し、相関係数は約0.7であることを示しました .
類似化合物との比較
PC-046 is unique among tubulin-binding agents due to its ease of synthesis, lack of multidrug resistance cross-resistance, good oral bioavailability, and lack of acute myelotoxicity . Similar compounds include vincristine and vinblastine, which also target tubulin but have different pharmacokinetic profiles and side effects . The COMPARE algorithm in the NCI-60 cell line panel demonstrated that this compound closely correlates with these known tubulin destabilizing agents, with correlation coefficients of approximately 0.7 .
生物活性
PC-046, a diaryl oxazole compound, has emerged as a promising agent in cancer therapy due to its multifaceted biological activities. This article delves into its mechanisms of action, efficacy across various tumor types, and pharmacokinetic properties, supported by relevant data tables and case studies.
This compound primarily functions as a microtubule destabilizing agent . It binds to tubulin, leading to cell cycle arrest in metaphase and inhibiting tubulin polymerization. This mechanism is pivotal in disrupting mitotic processes in cancer cells, which are often characterized by uncontrolled proliferation.
Key Mechanisms:
- Cell Cycle Arrest : this compound causes accumulation of cells in the G2/M phase, indicating a halt in mitosis.
- Kinase Inhibition : It inhibits several kinases relevant to cancer progression, including:
Efficacy in Tumor Models
This compound has demonstrated significant growth inhibitory activity across various tumor types in vitro. Its efficacy was further validated in vivo using SCID mice models bearing human tumor xenografts.
In Vitro Studies
In vitro assays have shown that this compound inhibits the growth of several cancer cell lines, including:
- MV-4-11 (acute myeloid leukemia)
- MM.1S (multiple myeloma)
- DU-145 (prostate cancer)
- MiaPaCa-2 (pancreatic cancer)
The compound exhibited a selectivity index favoring DPC4 (-/-) pancreatic cancer cells over DPC4 (+/+) cells, highlighting its potential utility in treating specific genetic contexts of tumors .
In Vivo Studies
In vivo studies indicated that this compound effectively reduced tumor growth in SCID mice with human tumor xenografts. Notably, no myelosuppression was observed at doses approaching the acute lethal dose, which is a significant advantage over existing therapies .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has high oral bioavailability (approximately 71%), allowing for effective systemic distribution to both plasma and bone marrow. This characteristic is crucial for its therapeutic application, as it suggests that the compound can be administered orally without significant loss of efficacy.
Parameter | Value |
---|---|
Oral Bioavailability | 71% |
Peak Plasma Concentration | 1.7 to 4.0 μg/mL (4.4 to 11 μM) |
Administration Routes | Oral, IV |
Case Studies
Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:
- Case Study on Tumor Xenografts : Mice bearing MV-4-11 xenografts treated with this compound showed significant tumor reduction compared to control groups. The study highlighted the compound's ability to inhibit cell proliferation without causing acute myelotoxicity.
- Pharmacodynamics Study : A detailed analysis demonstrated that this compound treatment resulted in increased activation of caspases 3, 8, and 9, indicating induction of apoptosis in treated cells .
特性
分子式 |
C22H18N2O3 |
---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)pyridin-4-yl]-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3 |
InChIキー |
CTNUOHRUVZXVHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC |
正規SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly. |
溶解性 |
Soluble in DMSO |
保存方法 |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
同義語 |
FTI2153; FTI 2153; FTI2153 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。